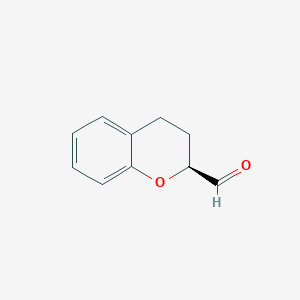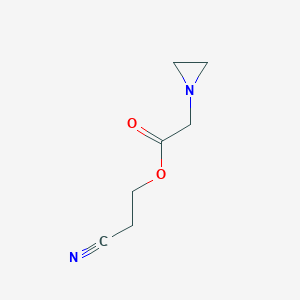
(S)-Chroman-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Chroman-2-carbaldehyde is an organic compound belonging to the class of chromanes It features a chroman ring system with an aldehyde functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-Chroman-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of (S)-chroman-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde with high selectivity.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of (S)-chroman-2-methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Chroman-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to (S)-chroman-2-carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to (S)-chroman-2-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives like (S)-chroman-2-imine when reacted with amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, under mild heating or catalytic conditions.
Major Products:
Oxidation: (S)-Chroman-2-carboxylic acid.
Reduction: (S)-Chroman-2-methanol.
Substitution: (S)-Chroman-2-imine and other derivatives.
Aplicaciones Científicas De Investigación
(S)-Chroman-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of fine chemicals and as a building block for complex molecular architectures.
Mecanismo De Acción
The mechanism of action of (S)-Chroman-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biological pathways, contributing to the compound’s observed effects in biological systems.
Comparación Con Compuestos Similares
®-Chroman-2-carbaldehyde: The enantiomer of (S)-Chroman-2-carbaldehyde, differing in the spatial arrangement of atoms.
Chroman-2-carboxylic acid: An oxidized form of this compound.
Chroman-2-methanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemical specificity can result in distinct biological activities and applications compared to its enantiomer or other related compounds.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2S)-3,4-dihydro-2H-chromene-2-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2/t9-/m0/s1 |
Clave InChI |
PUMRUSBKNSBTAL-VIFPVBQESA-N |
SMILES isomérico |
C1CC2=CC=CC=C2O[C@@H]1C=O |
SMILES canónico |
C1CC2=CC=CC=C2OC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)


![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)


![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)

